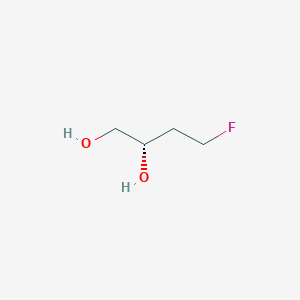

(2S)-4-Fluorobutane-1,2-diol

Description

(2S)-4-Fluorobutane-1,2-diol: is an organic compound with the molecular formula C4H9FO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Properties

IUPAC Name |

(2S)-4-fluorobutane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO2/c5-2-1-4(7)3-6/h4,6-7H,1-3H2/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQZMHORAYWONP-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)C(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CF)[C@@H](CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-Fluorobutane-1,2-diol typically involves the fluorination of butane-1,2-diol. One common method is the nucleophilic substitution reaction where a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is used to replace a hydroxyl group with a fluorine atom. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation to obtain the compound in high yield and purity. Advanced techniques like continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2S)-4-Fluorobutane-1,2-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form butane derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-fluorobutan-2-one.

Reduction: Formation of 4-fluorobutane.

Substitution: Formation of 4-azidobutane-1,2-diol or 4-thiobutane-1,2-diol.

Scientific Research Applications

Chemistry: (2S)-4-Fluorobutane-1,2-diol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with specific stereochemistry.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of fluorine substitution on biological activity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2S)-4-Fluorobutane-1,2-diol exerts its effects depends on the context of its use. In enzymatic reactions, the fluorine atom can influence the reactivity and binding affinity of the compound. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s interaction with biological targets.

Comparison with Similar Compounds

Butane-1,2-diol: Lacks the fluorine atom, resulting in different chemical and biological properties.

(2S)-4-Chlorobutane-1,2-diol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

(2S)-4-Bromobutane-1,2-diol:

Uniqueness: The presence of the fluorine atom in (2S)-4-Fluorobutane-1,2-diol imparts unique properties such as increased lipophilicity and altered electronic effects, making it distinct from its analogs and valuable in various research and industrial applications.

Biological Activity

(2S)-4-Fluorobutane-1,2-diol is a fluorinated organic compound that has garnered significant interest in biological and medicinal chemistry due to its unique structural properties and potential applications. This article delves into its biological activity, mechanisms of action, synthesis, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by its chiral nature and the presence of two hydroxyl groups (-OH) on adjacent carbon atoms, with a fluorine atom located at the fourth carbon position. This substitution imparts distinctive chemical properties, including increased lipophilicity and altered electronic characteristics compared to non-fluorinated analogs.

The biological activity of this compound is primarily influenced by the following factors:

- Enzyme-Substrate Interactions : The fluorine atom can enhance binding affinities in enzyme-substrate interactions, potentially leading to increased metabolic stability. This has implications for drug design, where fluorinated compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts.

- Hydrogen Bonding : The hydroxyl groups can participate in hydrogen bonding with biological targets, affecting the compound's interaction dynamics within biological systems.

1. Pharmacology

Research indicates that this compound may play a role in drug development due to its ability to modify enzyme activity. Studies have shown that fluorinated compounds can alter the kinetics of enzymatic reactions, making them valuable in creating more effective pharmaceuticals.

2. Research Studies

Several studies have explored the biological implications of this compound:

- Estrogen Receptor Ligands : Fluorinated derivatives have been investigated as potential ligands for estrogen receptors. These compounds could be labeled with fluorine-18 for imaging purposes in breast cancer diagnostics .

- Enzyme Activity Modulation : In various biochemical assays, this compound has been used to study its effects on specific enzymes involved in metabolic pathways. The presence of fluorine has been shown to enhance or inhibit enzyme activity depending on the context .

Comparative Studies

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| (2S)-Butane-1,2-diol | No fluorine substitution | Standard diol with typical reactivity |

| (2S)-4-Chlorobutane-1,2-diol | Chlorine atom instead of fluorine | Different reactivity and applications |

| (2R)-4-Fluorobutane-1,2-diol | Chiral variant with similar properties | Potentially different biological effects |

The presence of the fluorine atom in this compound leads to distinct chemical reactivity and biological interactions compared to these analogs.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Fluorination Reactions : Utilizing reagents such as TBAF (Tetrabutylammonium fluoride) for selective fluorination at the fourth carbon position.

- Chiral Synthesis Techniques : Employing asymmetric synthesis methods to obtain the desired enantiomeric form with high purity.

Case Studies

Recent investigations into this compound have highlighted its potential in various applications:

- Drug Development : A study demonstrated that introducing fluorine into diol structures could enhance their effectiveness as enzyme inhibitors in metabolic pathways related to cancer treatment.

- Imaging Techniques : Research focused on radiolabeling this compound for use in PET scans for visualizing tumors expressed with estrogen receptors.

Q & A

Q. What are the key synthetic routes for (2S)-4-Fluorobutane-1,2-diol, and how do stereochemical considerations influence its preparation?

- Methodological Answer : Synthesis of fluorinated diols like this compound often involves fluorination of precursor epoxides or diols. For example, limonene-1,2-diol derivatives are synthesized via enzymatic hydrolysis of limonene oxide using epoxide hydrolases, ensuring stereochemical control . For fluorinated analogs, fluorination can be achieved using reagents like DAST (diethylaminosulfur trifluoride) or electrophilic fluorinating agents. Stereochemical integrity is maintained through chiral catalysts or enzymes, as seen in the synthesis of (1S,2S,4R)-limonene-1,2-diol .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm stereochemistry and fluorine placement (e.g., NMR for fluorine environment analysis) .

- Chromatography (HPLC/GC) : For purity assessment, as applied to limonene diols .

- Mass Spectrometry : To verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For absolute configuration determination, similar to cyclooctane diol derivatives .

Q. How does the fluorine substituent affect the physical properties of this compound compared to non-fluorinated analogs?

- Methodological Answer : Fluorine increases electronegativity and lipophilicity, altering solubility and boiling points. For example, fluorophenylboronic acids (e.g., 4-Fluorophenylboronic acid) exhibit higher polarity and lower volatility than non-fluorinated analogs . LogP values for fluorinated compounds (e.g., 1.474 for limonene diol derivatives ) can guide solvent selection for extraction or reaction optimization.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of fluorinated diols like this compound?

- Methodological Answer : Discrepancies may arise from variations in stereochemistry, purity, or assay conditions. For instance, (1S,2S,4R)-limonene-1,2-diol shows antimicrobial activity in some studies , but conflicting results require rigorous controls:

- Standardized Assays : Use established protocols (e.g., CLSI guidelines) for reproducibility.

- Enantiomeric Purity : Verify via chiral chromatography .

- Metabolic Stability : Assess using liver microsome models to rule out degradation artifacts .

Q. What strategies optimize the enantioselective synthesis of this compound for pharmaceutical applications?

- Methodological Answer :

- Biocatalysis : Enzymes like epoxide hydrolases or ketoreductases can achieve >99% enantiomeric excess (ee), as demonstrated in limonene diol synthesis .

- Chiral Auxiliaries : Use (R)- or (S)-configured catalysts in asymmetric fluorination reactions .

- Dynamic Kinetic Resolution : Combine racemization and selective crystallization, as applied to cyclooctane diols .

Q. How do computational models predict the reactivity of this compound in complex reaction systems?

- Methodological Answer :

- DFT Calculations : Model transition states for fluorination or oxidation reactions, similar to limonene diol degradation pathways .

- Molecular Dynamics : Simulate solvent effects on diol conformation, critical for designing catalysts or drug delivery systems .

- QSAR Studies : Correlate structural features (e.g., fluorine position) with bioactivity, leveraging data from fluorophenyl ketones .

Q. What role does this compound play in metabolic pathways, and how can isotopic labeling elucidate its fate in biological systems?

- Methodological Answer :

- Isotope Tracing : Use - or -labeled diols to track metabolic intermediates, as seen in limonene degradation studies .

- Enzyme Assays : Identify dehydrogenases or oxidoreductases interacting with the diol, using NAD+/NADH-coupled assays .

- Mass Spectrometry Imaging : Localize the compound in tissues, similar to methods for fluorinated pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.